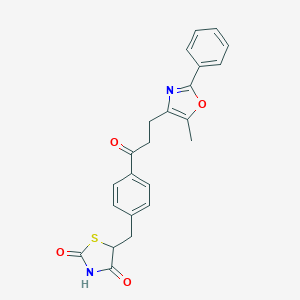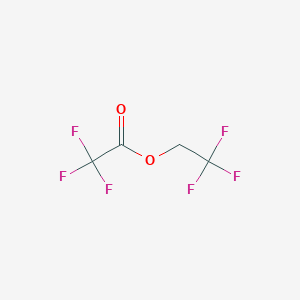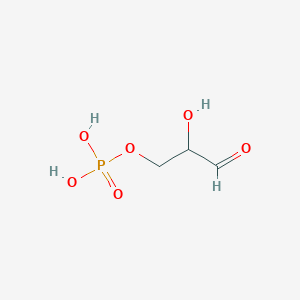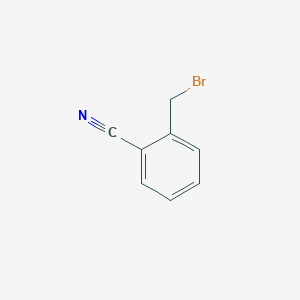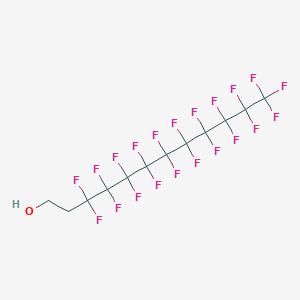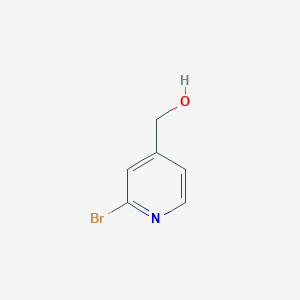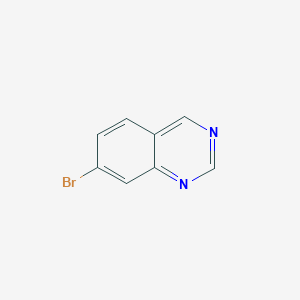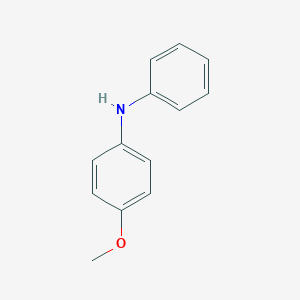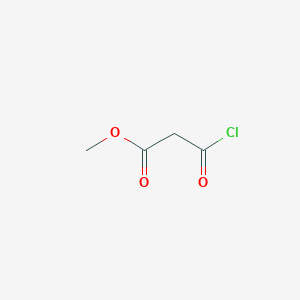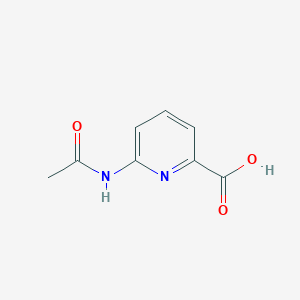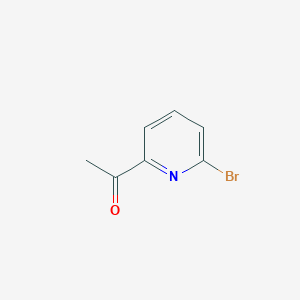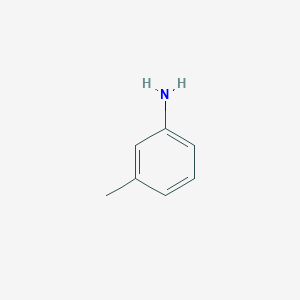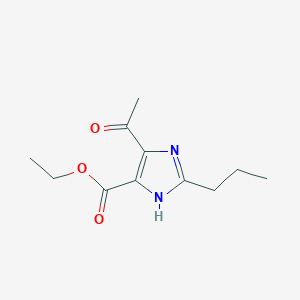
ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate is a chemical compound with the molecular formula C11H16N2O3 . It is also known by other synonyms such as Ethyl 5-acetyl-2-propyl-1H-imidazole-4-carboxylate and 5-Acetyl-2-propyl-1H-Imidazole-4-carboxylic Acid Ethyl Ester . This compound is an impurity of Olmesartan Medoxomil, an angiotensin II receptor antagonist used for the treatment of high blood pressure .
Molecular Structure Analysis
The molecular structure of ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate includes a five-membered imidazole ring with two nitrogen atoms. The compound has a molecular weight of 224.26 g/mol . The InChI and SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
Ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate has a molecular weight of 224.26 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4. The compound has a rotatable bond count of 6. Its exact mass and monoisotopic mass are 224.11609238 g/mol. The topological polar surface area is 72 Ų .Wissenschaftliche Forschungsanwendungen
1. Antimicrobial Agents
Specific Scientific Field
Medicinal Chemistry and Pharmacology
Summary
Imidazole derivatives, including ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate, have shown promising antimicrobial activity. Researchers explore their potential as novel antimicrobial agents to combat bacterial and fungal infections.
Methods of Application
- Synthesis : Ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate can be synthesized using various methods. For example, a novel synthesis involves reacting starting materials such as ethyl oxalate and ethyl chloroacetate in a three-step process .
Results
Studies have demonstrated that ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate exhibits significant antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). It also shows antifungal effects against species like Candida albicans. Quantitative data, such as MIC values, reveal its potency compared to reference drugs .
2. Cardiovascular Drug Intermediates
Specific Scientific Field
Organic Synthesis and Medicinal Chemistry
Summary
Ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate serves as a key intermediate in the synthesis of cardiovascular drugs. Notably, it plays a role in the preparation of Olmesartan, an angiotensin II receptor antagonist used to treat hypertension.
Methods of Application
Results
The successful synthesis of Olmesartan relies on the availability of ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate. This intermediate contributes to the overall efficiency of drug production, ensuring a stable supply of Olmesartan for clinical use .
These applications highlight the versatility and significance of ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate in both pharmaceutical research and drug development. Researchers continue to explore its potential in various fields, emphasizing its role as a valuable building block for novel compounds and therapeutic agents .
Safety And Hazards
When handling ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .
Eigenschaften
IUPAC Name |
ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-4-6-8-12-9(7(3)14)10(13-8)11(15)16-5-2/h4-6H2,1-3H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPSJLSTXDBKLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1)C(=O)OCC)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

